2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring fused to a naphthyridine ring, with additional benzyl and pyridyl substituents.
Preparation Methods
The synthesis of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment, followed by cyclization using benzyl-substituted pyridines . Another approach is the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzyl or pyridyl substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential cytostatic, antiviral, and antitumor activities . In medicine, it is being explored for its potential use in drug development due to its unique structural properties. Additionally, its fluorescent properties make it useful in the creation of organic luminescent materials .
Mechanism of Action
The mechanism of action of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared to other similar compounds such as pyrido[1,2-a]indoles and pyrido[3,4-d]pyrimidines . These compounds share similar structural features, such as the presence of fused ring systems and nitrogen atoms within the rings. this compound is unique due to its specific combination of benzyl and pyridyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-benzyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-22-17-14-18-20(10-13-27(23(18)29)21-8-4-5-11-24-21)25-19(17)9-12-26(22)15-16-6-2-1-3-7-16/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQFKWDDSJCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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